Bienvenue dans la boutique en ligne BenchChem!

8-Azaadenosine

Nucleoside Metabolism Antimetabolite Cancer Chemotherapy

8-Azaadenosine is a purine nucleoside analog and selective ADAR1 inhibitor that blocks A-to-I RNA editing. Unlike formycin or 8-azainosine, its cytotoxicity correlates with DNA synthesis inhibition rather than extensive nucleic acid substitution, and its activity is uniquely potentiated by adenosine deaminase inhibitors such as 2′-deoxycoformycin. It restores let-7 miRNA biogenesis and inhibits leukemia stem cell self-renewal in vitro. Supported by defined in vivo LD10 and hepatic toxicity profiles, this compound is an essential tool for ADAR1-mediated post-transcriptional regulation studies. Sourced exclusively for research use with verified ≥98% HPLC purity.

Molecular Formula C9H12N6O4
Molecular Weight 268.23 g/mol
CAS No. 10299-44-2
Cat. No. B080672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Azaadenosine
CAS10299-44-2
Synonyms8-azaadenosine
Molecular FormulaC9H12N6O4
Molecular Weight268.23 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(N=N2)C3C(C(C(O3)CO)O)O)N
InChIInChI=1S/C9H12N6O4/c10-7-4-8(12-2-11-7)15(14-13-4)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H2,10,11,12)/t3-,5-,6-,9-/m1/s1
InChIKeyOAUKGFJQZRGECT-UUOKFMHZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Azaadenosine (CAS 10299-44-2): A Purine Nucleoside Analog with Quantified Activity as an ADAR1 Inhibitor and Antimetabolite


8-Azaadenosine (8-azaAdo) is a purine nucleoside analog characterized by the substitution of a nitrogen atom for the C8 carbon in the adenine ring, yielding a triazolo[4,5-d]pyrimidine structure [1]. It is recognized as an inhibitor of adenosine deaminase acting on RNA 1 (ADAR1) and the A-to-I RNA editing process . Additionally, 8-azaadenosine demonstrates antimetabolite properties, impacting nucleic acid synthesis and exhibiting antiproliferative effects in various cancer models .

Why 8-Azaadenosine Cannot Be Substituted by Common Adenosine Analogs: Metabolic Fate and Target Engagement Determine Divergent Cellular Outcomes


Despite structural similarities, substituting 8-azaadenosine with other adenosine analogs like 8-azainosine, tubercidin, or formycin is scientifically unsound due to critical differences in metabolic processing, target specificity, and resultant biological activity. 8-Azaadenosine demonstrates a unique metabolic profile, incorporating equally as 8-azaadenine and 8-azaguanine into nucleic acids, a pattern distinct from 8-azainosine [1]. Crucially, its cytotoxic mechanism has been shown to correlate with inhibition of DNA synthesis rather than extensive nucleic acid substitution, a mechanistic divergence from formycin's lethal effect [2]. Furthermore, the compound's activity is significantly potentiated by adenosine deaminase inhibitors like 2'-deoxycoformycin, a characteristic not shared by all analogs [3], highlighting that the choice of compound dictates the experimental outcome and the validity of the biological model.

Quantitative Differentiation of 8-Azaadenosine: Head-to-Head Data Against Key Analogs


Divergent Metabolic Fates: Differential Incorporation into Nucleic Acids Compared to 8-Azainosine

In direct comparison, 8-azaadenosine (8-aza-AR) exhibits a distinct metabolic fate from the related antitumor agent 8-azainosine (8-aza-HR). While 8-aza-HR is incorporated into polynucleotides primarily as 8-azaguanine (8-aza-G), 8-azaadenosine is incorporated roughly equally as 8-azaadenine (8-aza-A) and 8-aza-G in H.Ep. #2 cells [1]. This difference in incorporation profile reflects divergent intracellular processing and a lower degree of antitumor activity for 8-aza-AR compared to 8-aza-HR [1].

Nucleoside Metabolism Antimetabolite Cancer Chemotherapy

Comparative RNA Synthesis Inhibition: 8-Azaadenosine is Significantly Less Potent than Tubercidin and Shows ADA-Dependent Potentiation

In a head-to-head study examining RNA synthesis inhibition in L1210 cells, tubercidin (7-deazaadenosine) demonstrated substantial activity (IC50 = 7 × 10−6 M), while 8-azaadenosine and formycin exhibited negligible direct inhibition [1]. However, a key differentiating feature of 8-azaadenosine and formycin is that their effects are potentiated by the adenosine deaminase inhibitor 2'-deoxycoformycin (dCF), a property not observed with tubercidin [1]. In the presence of dCF, 1 × 10−4 M 8-azaadenosine inhibited RNA synthesis by 40%, providing a quantifiable and condition-dependent activity profile [1].

RNA Synthesis Antimetabolite Adenosine Deaminase

Mechanism of Cytotoxicity: 8-Azaadenosine's Lethality Correlates with DNA Synthesis Inhibition, Unlike Formycin's Reliance on Nucleic Acid Substitution

A direct comparison in human colon carcinoma (HT-29) cells revealed that 8-azaadenosine and formycin exhibit similar initial cytocidal potency, producing 1 to 1.4 log reductions in colony formation at 10−5 M [1]. However, the underlying mechanisms differ. The cytocidal activity of 8-azaadenosine was found to parallel its inhibition of DNA synthesis, whereas formycin's lethality correlated more closely with its substitution into DNA [1]. This mechanistic divergence is further highlighted by the differential potentiation by 2'-deoxycoformycin: a 3-fold potentiation for 8-azaadenosine versus a 30-fold potentiation for formycin [1].

Mechanism of Action Cytotoxicity Colon Carcinoma

In Vivo Toxicology and Pharmacokinetics: Quantified LD10 and Metabolic Activation Define Therapeutic Index

In vivo studies in mice establish a quantitative baseline for the tolerability of 8-azaadenosine and its interaction with adenosine deaminase. The LD10 for 8-azaadenosine alone on a once-daily for 5 days schedule was 30 mg·kg−1·day−1 [1]. Pretreatment with the ADA inhibitor 2'-deoxycoformycin (0.1 mg·kg−1·day−1) significantly reduced the LD10 to 10 mg·kg−1·day−1, a 3-fold decrease [1]. This increased toxicity correlates with enhanced metabolic activation: in isolated rat hepatocytes, the combination of 8-azaadenosine (1 mM) and dCF (1 µg/mL) resulted in the accumulation of 8-azaATP to 4.3 µmoles/g of cells, nearly double the 2.2 µmoles/g observed with 8-azaadenosine alone, and led to a complete depletion of endogenous ATP [1].

In Vivo Toxicology Pharmacokinetics Drug Metabolism

High-Impact Application Scenarios for 8-Azaadenosine (CAS 10299-44-2) Based on Quantified Evidence


Investigating the Role of A-to-I RNA Editing in Cancer Stem Cell Self-Renewal

8-Azaadenosine has been shown to reduce A-to-I editing activity, restore let-7 miRNA biogenesis, and inhibit leukemia stem cell self-renewal in vitro [1]. This makes it a key tool for researchers studying the post-transcriptional regulation of stemness in hematologic malignancies. Its use is particularly appropriate in experiments where modulation of ADAR1 activity is hypothesized to impact let-7-dependent pathways.

Modeling Adenosine Deaminase (ADA)-Dependent Prodrug Activation and Toxicity

The quantified potentiation of 8-azaadenosine's toxicity and metabolic activation by the ADA inhibitor 2'-deoxycoformycin (dCF) [1] positions this compound as a valuable tool for studying ADA-mediated prodrug strategies. Its use in in vitro and in vivo models allows researchers to precisely dissect the contribution of ADA to the therapeutic index and intracellular activation of nucleoside analogs.

Differentiating Mechanisms of Action in Antiproliferative Nucleoside Analog Research

The direct comparative data showing that 8-azaadenosine's lethality in colon cancer cells correlates with DNA synthesis inhibition, rather than extensive nucleic acid substitution (unlike formycin) [1], makes it a crucial control compound. Researchers can use 8-azaadenosine alongside formycin to dissect whether a cellular phenotype is driven by global replication stress or by the specific incorporation of toxic nucleotide analogs into DNA.

Establishing Baseline Toxicity and Pharmacokinetic Parameters for 8-Aza Purine Scaffolds in Drug Discovery

The defined in vivo LD10 values and hepatic toxicity profile for 8-azaadenosine, both alone and in combination with ADA inhibitors [1], provide a benchmark for medicinal chemistry programs aiming to develop novel 8-aza purine-based therapeutics. This foundational data is essential for assessing the potential therapeutic index of new chemical entities within this scaffold class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Azaadenosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.